Molecular structure and conformation of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
Molecular structure and conformation of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its bioisosteric properties and broad spectrum of biological activities. This guide provides a detailed exploration of a specific, yet representative member of this class: 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole. We will delve into its molecular architecture, conformational preferences, and the contemporary methodologies employed for its synthesis and characterization. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower researchers in the rational design of novel therapeutics.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery is attributed to its metabolic stability, its ability to act as a bioisostere for esters and amides, and its capacity to engage in various non-covalent interactions with biological targets.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2] The 3,5-disubstituted pattern, as seen in 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole, allows for the precise spatial orientation of substituent groups, making it a versatile template for structure-activity relationship (SAR) studies.[2]
Synthesis of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
The construction of the 1,2,4-oxadiazole ring is a well-established process in synthetic organic chemistry. A common and efficient method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative. For the synthesis of the title compound, a two-step approach is typically employed.[1]
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 4-methylbenzamidoxime
-
To a solution of 4-methylbenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-methylbenzamidoxime.
Step 2: Cyclocondensation to form 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
-
To a solution of 4-methylbenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dimethylformamide (DMF), add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole.
Caption: Synthesis workflow for 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole.
Molecular Structure and Conformation
The molecular structure of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole is characterized by a central, planar 1,2,4-oxadiazole ring flanked by a 4-methylphenyl (p-tolyl) group at the 3-position and a phenyl group at the 5-position.
Caption: Basic molecular structure of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole.
Bond Lengths and Angles
While a specific crystal structure for 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole is not publicly available, data from closely related 1,3,4-oxadiazole derivatives can provide valuable insights into the expected bond lengths and angles of the heterocyclic core.[3]
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| O1-C8 | 1.361 | C8-O1-C7 | 102.8 |
| O1-C7 | 1.375 | C7-N1-N2 | - |
| C7-N1 | 1.279 | N1-N2-C8 | - |
| C8-N2 | 1.296 | N2-C7-N1 | - |
| N1-N2 | 1.413 | - | - |
| Table 1: Expected bond lengths and angles for the oxadiazole core based on a related structure.[3] |
Conformational Analysis
The conformation of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole is primarily determined by the rotation around the single bonds connecting the aromatic rings to the central oxadiazole ring. Semi-empirical calculations on 3-(p-tolyl)-1,2,4-oxadiazole have predicted a co-planar arrangement between the p-tolyl and the oxadiazole rings, a feature that has been confirmed by X-ray crystallographic studies of similar compounds. This planarity is favored as it maximizes π-system conjugation, leading to a more stable electronic state.
The dihedral angle between the phenyl ring at the 5-position and the oxadiazole ring is also expected to be small, though some degree of rotation may occur to alleviate steric hindrance. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool to investigate the rotational energy landscape and identify the most stable conformations.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture thereof).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and displacement parameters against the experimental data to obtain the final structural model.
Spectroscopic Characterization
The structure of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole can be unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenyl and p-tolyl rings would appear in the range of δ 7.0-8.5 ppm. - A singlet for the methyl protons of the p-tolyl group would be observed around δ 2.4 ppm.[4] |
| ¹³C NMR | - Carbons of the oxadiazole ring are expected to resonate at approximately δ 162-165 ppm.[4] - Aromatic carbons would appear in the δ 120-145 ppm region. - The methyl carbon would be observed around δ 21-22 ppm.[4] |
| IR | - C=N stretching vibration of the oxadiazole ring around 1590 cm⁻¹. - C-O-C stretching of the oxadiazole ring. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.[5] |
| MS (EI) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₅H₁₂N₂O). - Characteristic fragmentation patterns involving the cleavage of the oxadiazole ring and the loss of substituent groups.[5] |
| Table 2: Expected Spectroscopic Data for 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole. |
Applications in Drug Development
The 3,5-disubstituted-1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry. The specific arrangement of the phenyl and 4-methylphenyl groups in the title compound can be systematically modified to probe the SAR of a given biological target. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, derivatives of 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis and are being investigated as potential anticancer agents.[2]
Caption: Role of 3,5-disubstituted-1,2,4-oxadiazoles in the drug discovery pipeline.
Conclusion
3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole serves as an excellent model for understanding the structural and conformational properties of a pharmacologically significant class of heterocyclic compounds. Its synthesis is straightforward, and its structure can be readily characterized by standard analytical techniques. The insights gained from studying this molecule, particularly regarding the planarity of its aromatic substituents relative to the central heterocycle, are invaluable for the rational design of new and improved 1,2,4-oxadiazole-based therapeutics. Future work should focus on obtaining a high-resolution crystal structure of this specific compound to further refine our understanding of its molecular architecture.
References
-
Kara, Y., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424. Available from: [Link]
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal, 11(5). Available from: [Link]
-
Lv, X., et al. (2012). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Available from: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Jin, C., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5268-5279. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
